molecular formula C13H14N2O2 B11878602 N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide

N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide

Cat. No.: B11878602
M. Wt: 230.26 g/mol
InChI Key: BHRDCQPYDQMDND-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol This compound contains a quinoline ring substituted with an ethyl group, a hydroxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide typically involves the reaction of 2-ethyl-4-hydroxyquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group, hydroxy group, and acetamide group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(2-ethyl-4-oxo-1H-quinolin-6-yl)acetamide

InChI

InChI=1S/C13H14N2O2/c1-3-9-7-13(17)11-6-10(14-8(2)16)4-5-12(11)15-9/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

BHRDCQPYDQMDND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C

Origin of Product

United States

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